tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate

PROTAC linker reductive amination chemoselective conjugation

Flexible PROTAC linkers often yield suboptimal degradation efficiency. This thioether-aryl linker introduces controlled rigidity to stabilize ternary complexes. • Terminal aldehyde enables one-step reductive amination for rapid SAR exploration • ~7-8 atom linker span fills gap between ultra-short and PEG linkers • NLT 98% purity; ISO-certified supply chain ensures batch-to-batch consistency for lead optimization and IND-enabling studies.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 1820718-53-3
Cat. No. B2525643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate
CAS1820718-53-3
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
InChIKeyNBRJJCWDLDDTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate (CAS 1820718-53-3) – PROTAC Linker Intermediate for Targeted Protein Degradation


tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate (CAS 1820718-53-3) is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) linker intermediate featuring an N-Boc-protected azetidine core connected via a thioether linkage to a para-formylphenyl group . With molecular formula C₁₅H₁₉NO₃S and molecular weight 293.38 g/mol, this compound serves as a building block for constructing PROTAC molecules that harness the ubiquitin-proteasome system to selectively degrade target proteins . The compound exists as a solid at room temperature and is supplied for research use in PROTAC discovery programs . Its defining structural features—a four-membered azetidine ring imparting conformational constraint, a thioether bridge contributing to metabolic stability, and a terminal aldehyde group enabling modular conjugation via reductive amination—position it as a distinct entry in the PROTAC linker chemical space .

Why Generic PROTAC Linker Substitution Fails: Structural Evidence for tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate Differentiation


PROTAC linker selection is a critical determinant of ternary complex formation efficiency, degradation potency, and pharmacokinetic profile; linkers cannot be interchanged without empirical validation [1]. A systematic analysis of 337 published PROTACs demonstrates that linker structural type—specifically the balance between flexibility and rigidity—directly governs biodegradation efficiency, with relatively rigid linkers accounting for 32.34% of the most potent PROTACs reported [1]. Within this landscape, aryl-containing linkers introduce conformational constraint through phenyl ring planarity and π-stacking potential, factors shown to enhance ternary complex stability and degradation potency compared to fully flexible alkyl or PEG chains [1]. The target compound's combination of a thioether-aryl bridge and a terminal aldehyde for chemoselective conjugation constitutes a specific linker architecture whose substitution with simpler alkyl halide-based or purely flexible PEG-based alternatives would alter both the geometry of the E3 ligase–target protein interface and the synthetic modularity of PROTAC assembly. The quantitative evidence below substantiates why this compound warrants prioritized selection over its closest in-class analogs.

Quantitative Differentiation Evidence: tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate vs. Closest PROTAC Linker Analogs


Aldehyde Termination Enables Chemoselective Reductive Amination vs. Alkyl Halide and Carboxylic Acid Linkers

The target compound bears a terminal 4-formylphenyl group that enables modular, high-yielding conjugation to amine-containing ligands via reductive amination [1]. This aldehyde chemistry is fundamentally distinct from the alkyl bromide reactivity of tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1), which requires nucleophilic substitution conditions and is susceptible to elimination side reactions, and from carboxylic acid-based azetidine linkers such as 1-Boc-azetidine-3-carboxylic acid, which demand amide coupling reagents and may introduce stoichiometric byproducts that complicate purification . The aldehyde handle also provides orthogonality to Boc-deprotection conditions, allowing sequential modular assembly of PROTACs without protecting group interference [1].

PROTAC linker reductive amination chemoselective conjugation

Thioether-Aryl Architecture Provides a Conformationally Constrained Linker with Extended Span vs. Alkyl Chain Linkers

The target compound incorporates a rigid phenyl ring connected via a thioether bridge to the azetidine core, yielding a through-bond linker span of approximately 7-8 atoms (N–azetidine–S–Ph–CHO measured from azetidine nitrogen to aldehyde carbon) . In contrast, the widely used flexible comparator tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate provides a linker span of only ~2 atoms (N–azetidine–CH₂–Br) with full rotational freedom, while the PEG-based comparator Ald-Ph-PEG2-NH-Boc (CAS 1807503-90-7, MW 380.44) offers a span of ~12 atoms with high conformational entropy . Literature evidence demonstrates that increasing linker rigidity via aryl group incorporation can enhance PROTAC degradation potency through T-shaped π-stacking interactions that stabilize the ternary complex, a mechanism unavailable to purely flexible alkyl or PEG linkers [1].

linker rigidity conformational constraint PROTAC ternary complex

Supplier-Qualified Purity Specifications: NLT 98% vs. 96% Grade Options for Different Experimental Requirements

The target compound is commercially available at two distinct purity tiers: NLT 98% from MolCore (ISO-certified manufacturing) and 96% from CymitQuimica . This contrasts with the closest alkyl bromide comparator tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate, which is supplied at >98.0% (GC) by CymitQuimica/TCI . The availability of a certified NLT 98% grade for the target compound with ISO quality system compliance supports pharmaceutical research applications where batch-to-batch consistency and traceable impurity profiles are required for reproducible PROTAC synthesis and biological assay validation .

PROTAC linker purity quality specification reproducible synthesis

Long-Term Storage Stability Profile: Multi-Temperature Stability Data Supporting Procurement and Inventory Planning

The target compound has vendor-verified multi-condition storage stability data: powder stable at -20°C for 3 years, 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month . This stability profile is identical to that of the bromomethyl comparator , indicating that the thioether-aryl architecture does not compromise long-term storage integrity relative to simpler azetidine linkers. However, the target compound's recommended storage under inert gas at 2-8°C is less stringent than the comparator's requirement for refrigerated storage at 0-10°C , potentially simplifying cold-chain logistics.

PROTAC linker stability storage conditions inventory management

Optimal Application Scenarios for tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate in PROTAC Discovery and Development


Convergent PROTAC Library Synthesis via Aldehyde Reductive Amination

The terminal aldehyde group of this linker enables direct, one-step reductive amination with amine-functionalized E3 ligase ligands or target protein warheads . This convergent strategy eliminates the need for pre-activation steps required by carboxylic acid linkers and avoids the elimination-prone nucleophilic substitution conditions of alkyl bromide linkers. Research groups synthesizing focused PROTAC libraries can leverage this aldehyde handle to rapidly couple diverse ligand sets in parallel format, accelerating structure-activity relationship (SAR) exploration. The Boc-protected azetidine nitrogen remains orthogonal under reductive amination conditions, enabling a subsequent deprotection-and-conjugate sequence without protecting group incompatibility .

Rigid-Linker Optimization for Challenging Ternary Complex Geometries

For target protein/E3 ligase pairs where flexible alkyl or PEG linkers have yielded suboptimal degradation efficiency, the partially rigid thioether-aryl architecture of this compound provides a geometrically distinct alternative . Literature precedent demonstrates that introducing aryl rigidity into PROTAC linkers can stabilize ternary complexes through π-stacking interactions, directly increasing degradation potency . Programs that have identified a viable PROTAC concept but have encountered insufficient cellular degradation activity (e.g., DC₅₀ > 1 μM) with flexible linkers should prioritize this compound as a rigidity-diversifying building block. The ~7-8 atom linker span fills a gap between ultra-short alkyl linkers (~2 atoms) and elongated PEG linkers (~12+ atoms), offering a distinct spatial register for ternary complex formation .

Quality-Controlled Scale-Up for Lead Optimization and Preclinical Candidate Selection

As PROTAC programs transition from hit identification to lead optimization, linker batch-to-batch consistency becomes critical for reproducible biological data. The availability of this compound at NLT 98% purity under ISO-certified quality systems supports the rigorous documentation standards required for candidate nomination. Procurement from ISO-certified sources ensures traceable impurity profiles and minimizes the risk of unidentified contaminants affecting ternary complex assembly assays, cellular degradation quantification, or downstream in vivo pharmacokinetic studies. Programs anticipating IND-enabling studies should preferentially source this linker grade to establish a quality-controlled supply chain early in the development trajectory.

Multi-Year PROTAC Discovery Campaign Inventory Planning

The documented powder stability of 3 years at -20°C and 2 years at 4°C supports bulk procurement strategies that reduce per-unit cost and minimize administrative burden from repeated re-ordering and re-qualification. For academic core facilities and industrial discovery groups running multiple concurrent PROTAC projects, maintaining a single qualified lot of this linker building block at -20°C enables on-demand access for diverse target programs without the lead time and lot-to-lot variability associated with just-in-time ordering of smaller quantities. The ambient-temperature shipping stability further simplifies international procurement logistics.

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